

Introduction: The Privileged Pyrazole Scaffold and the Strategic Role of a Key Intermediate

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Compound of Interest

Compound Name: 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde

CAS No.: 1400644-65-6

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The pyrazole ring system is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved pharmaceuticals. [1][2][3][4] Its conformational rigidity, capacity for hydrogen bonding, and favorable pharmacokinetic properties make it an ideal foundation for drug design. [4] Within this important class of heterocycles, the 4-iodopyrazole-5-carbaldehyde synthon has emerged as a particularly strategic intermediate. [5]

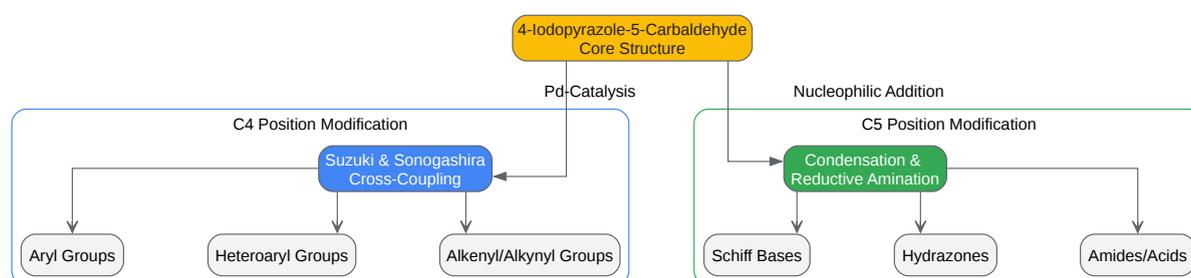
The value of this molecule lies in its dual functionality. The iodine atom at the C4 position serves as a versatile chemical handle, enabling the introduction of diverse molecular fragments through robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. [5][6] This allows for systematic exploration of the chemical space required for potent and selective interaction with biological targets. Simultaneously, the carbaldehyde group at the C5 position provides a reactive site for a host of chemical transformations, including the formation of Schiff bases, hydrazones, and amides, further expanding the accessible molecular diversity. [7][8][9]

This guide offers a comparative analysis of Structure-Activity Relationship (SAR) studies conducted on various analogs derived from the 4-iodopyrazole-5-carbaldehyde core. We will explore how specific structural modifications at key positions on the pyrazole ring influence biological activity across different therapeutic targets, providing experimental data to support these findings.

The 4-Iodopyrazole-5-Carbaldehyde Core: A Gateway to Molecular Diversity

The synthetic utility of the 4-iodopyrazole-5-carbaldehyde core cannot be overstated. It provides a reliable and predictable platform for late-stage functionalization, a critical advantage in lead optimization campaigns.[5] The C4-iodo and C5-carbaldehyde groups represent orthogonal reactive sites that medicinal chemists can leverage to fine-tune a compound's properties.

- **C4-Position (Iodo Group):** This position is pivotal for interacting with deep hydrophobic pockets or forming key interactions within an enzyme's active site. The Suzuki coupling, for instance, allows for the installation of various aryl and heteroaryl moieties, which can profoundly impact target affinity and selectivity.[5][6]
- **C5-Position (Carbaldehyde Group):** This group is an excellent electrophile for condensation reactions. Derivatization at this site can introduce vectors that extend into solvent-exposed regions, improve solubility, or add new hydrogen bond donors and acceptors to optimize target engagement.[7][10]



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Caption: Synthetic utility of the 4-iodopyrazole-5-carbaldehyde intermediate.

Comparative SAR Analysis Across Key Biological Targets

The versatility of the 4-iodopyrazole-5-carbaldehyde scaffold has led to the development of inhibitors for a wide range of biological targets. Below, we compare the SAR for several key classes.

Kinase Inhibitors (CDKs, p38, JNK)

The pyrazole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors, where it mimics the adenine region of ATP.^{[5][11][12]} SAR studies consistently show that substitutions at the C4 and N1 positions are critical for achieving high potency and selectivity.

Structure-Activity Relationship Insights:

- **C4-Position:** This position is arguably the most critical for kinase inhibition. The introduction of specific aryl or heteroaryl groups via Suzuki coupling is a common strategy to target the hydrophobic region near the ATP-binding pocket. For p38 MAP kinase inhibitors, a 4-pyridinyl group at this position was found to be a key interaction motif.^[13] In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the precise topology of a substituted pyrazole or other heteroaromatic ring at C4 was shown to be essential for potent activity against CDK2.^[12]
- **N1-Position:** Substituents on the pyrazole nitrogen often project towards the solvent-exposed region. This position is frequently modified to enhance solubility and modulate pharmacokinetic properties. Small alkyl groups or substituted phenyl rings are commonly employed.^[14]
- **C5-Position:** While the C4 group often dictates primary potency, derivatives from the C5-carbaldehyde can form additional interactions to enhance affinity or improve selectivity. For example, conversion to an amide can introduce a hydrogen bond donor/acceptor pair.

Comparative Data for Pyrazole-Based Kinase Inhibitors

Compound Class	N1-Substituent	C4-Substituent	C5-Substituent	Target Kinase	IC50 (nM)	Reference
Pyrazolyl-Pyrimidines	-CH3	1-Methyl-1H-pyrazol-4-yl	N/A	CDK2	5	[12]
Diaryl-Pyrazoles	H	4-Pyridinyl	4-Chlorophenyl (at C3)	p38 α	-	[13]
Azo-Pyrazoles	H	4-Hydroxyphenylazo	Diamino (at C3/C5)	CDK9	Potent	[11]
Multi-CDK Inhibitor	N/A	N/A	N/A	CDK2 / CDK5	24 / 23	[5]

Antiproliferative Agents (Tubulin Polymerization Inhibitors)

A significant class of pyrazole analogs functions as anticancer agents by inhibiting tubulin polymerization, effectively acting as cis-restricted analogs of Combretastatin A-4 (CA-4).[15] [16] The 4-iodopyrazole core is an ideal starting point for synthesizing the requisite 3,4-diaryl pyrazole structures.

Structure-Activity Relationship Insights:

- "A" Ring (at C3 or C5): To mimic CA-4, this position is often occupied by a 3,4,5-trimethoxyphenyl group, which is known to bind to the colchicine site on β -tubulin.[15]
- "B" Ring (at C4): The aryl group introduced at the C4 position (replacing the iodine) is a key determinant of antiproliferative activity. Extensive SAR studies have shown that both electron-donating (e.g., -OCH₃, -OC₂H₅) and electron-withdrawing (e.g., -CF₃, -OCF₃) groups on this aryl ring can lead to potent compounds, often with GI50 values in the

nanomolar range.[15] The nature and position of these substituents fine-tune the molecule's fit within the binding site.

- N1-Position: While often unsubstituted (N-H), the introduction of small alkyl groups like methyl has also yielded highly potent analogs.[15]

Comparative Antiproliferative Activity (GI50, μ M)

Compound Series	C3/C5 "A" Ring	C4 "B" Ring	HCT116 Cells	A549 Cells	K562 Cells	Reference
3,4-Diaryl Pyrazoles	3,4,5-Trimethoxy phenyl	2-Naphthyl	0.006	0.037	-	[15]
3,4-Diaryl Pyrazoles	3,4,5-Trimethoxy phenyl	4-Ethoxyphenyl	-	-	-	[15]
Benzofuro-Pyrazoles	(Fused Ring System)	3-Aminophenyl	-	0.057	0.023	[16]
Pyrazole-Oxindoles	(Various)	(Various)	-	-	Potent	[16]

Antimicrobial Agents

The pyrazole scaffold is a frequent constituent of compounds with potent antimicrobial activity. [10][17][18] The 4-iodopyrazole-5-carbaldehyde core provides an excellent entry point for creating diverse libraries, particularly through derivatization of the C5-carbaldehyde into Schiff bases and hydrazones.

Structure-Activity Relationship Insights:

- C5-Position: This is the primary site for modification in many antimicrobial pyrazoles. Condensation of the C5-carbaldehyde with various aromatic or heterocyclic amines/hydrazines generates diverse Schiff bases or hydrazones. The electronic properties and steric bulk of the appended group are critical for activity.

- C4-Position: While less explored for antimicrobial activity compared to anticancer agents, substitutions at C4 can still modulate the lipophilicity and overall shape of the molecule, influencing its ability to penetrate bacterial cell walls.
- C3/N1-Positions: Substituents at these positions also contribute to the overall physicochemical profile. For instance, in a series of 3,5-disubstituted pyrazoles derived from galloyl hydrazide, the nature of the aryl group at C3 significantly impacted antibacterial efficacy.[8]

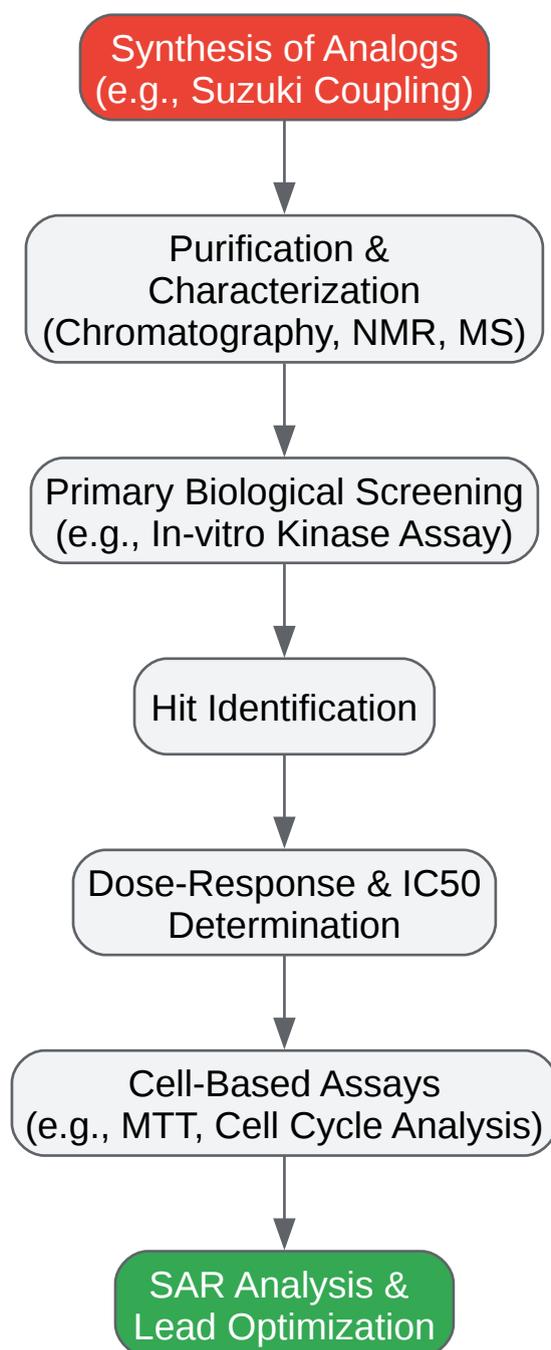
Key Experimental Protocols

To provide practical context, we outline generalized methodologies central to the synthesis and evaluation of these analogs.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation

This reaction is fundamental for introducing diversity at the C4 position of the pyrazole ring.[5]
[6]

- Reaction Setup: To a solution of the 4-iodopyrazole derivative in a suitable solvent (e.g., a mixture of DMF and water), add the desired arylboronic acid (1.1-1.5 equivalents).
- Catalyst & Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base, typically Na₂CO₃ or K₂CO₃ (2-3 equivalents).
- Degassing: Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
- Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.



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Caption: A typical experimental workflow for SAR studies.

Protocol 2: MTT Assay for Antiproliferative Activity

This is a common colorimetric assay to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[14]

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to an untreated control and plot the results against compound concentration to determine the GI₅₀ or IC₅₀ value.

Conclusion and Future Perspectives

The 4-iodopyrazole-5-carbaldehyde scaffold is a powerful and versatile platform in drug discovery. The SAR studies highlighted in this guide demonstrate clear patterns:

- **Kinase Inhibition:** Potency and selectivity are primarily driven by the nature of the substituent at the C4 position, which interacts with the hydrophobic pocket of the kinase active site.
- **Antiproliferative Activity:** For tubulin inhibitors, a precise arrangement of aryl groups at the C3/C5 and C4 positions is crucial for mimicking the binding mode of combretastatin.
- **Antimicrobial Development:** Derivatization of the C5-carbaldehyde is a highly effective strategy for generating novel antimicrobial agents with diverse activity profiles.

Future research will undoubtedly continue to leverage this strategic intermediate. The combination of established cross-coupling chemistry with modern computational approaches, such as molecular docking and in silico screening, will accelerate the design of next-generation analogs.^{[4][17]} Exploring novel, underutilized cross-coupling partners for the C4 position and

developing multi-target agents based on this privileged core represent exciting avenues for discovering therapeutics with improved efficacy and novel mechanisms of action.

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